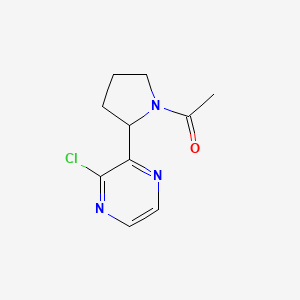

1-(2-(3-Chloropyrazin-2-yl)pyrrolidin-1-yl)ethanone

Description

1-(2-(3-Chloropyrazin-2-yl)pyrrolidin-1-yl)ethanone is a heterocyclic compound featuring a pyrrolidine ring substituted with a 3-chloropyrazine moiety and an ethanone group. This structure combines the rigidity of the pyrazine ring with the conformational flexibility of the pyrrolidine, making it a valuable scaffold in medicinal chemistry and materials science. The compound’s molecular formula is C₁₀H₁₁ClN₃O, with a molecular weight of 224.67 g/mol. Key physicochemical properties (predicted) include a boiling point of 211.4±35.0°C, density of 1.311±0.06 g/cm³, and pKa of -1.13±0.10, indicating moderate polarity and stability under inert conditions .

Properties

IUPAC Name |

1-[2-(3-chloropyrazin-2-yl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O/c1-7(15)14-6-2-3-8(14)9-10(11)13-5-4-12-9/h4-5,8H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYJRTHFLABMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-(3-Chloropyrazin-2-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of 3-chloropyrazine with pyrrolidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic substitution with 3-chloropyrazine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-(3-Chloropyrazin-2-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

-

Antitumor Activity

Pyrazine derivatives, including those containing chloropyrazine, have been studied for their antitumor properties. Research indicates that modifications in the pyrazine structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to 1-(2-(3-Chloropyrazin-2-yl)pyrrolidin-1-yl)ethanone have shown promising results in inhibiting tumor growth in vitro and in vivo . -

Antimicrobial Properties

Compounds derived from pyrazines exhibit significant antimicrobial activity. Studies have demonstrated that chloropyrazine derivatives can inhibit the growth of several bacterial strains, suggesting potential applications in developing new antibiotics . -

Neuropharmacological Effects

The pyrrolidine structure is known for its neuroactive properties. Research has indicated that compounds similar to this compound may influence neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases . -

Chemical Biology and Drug Design

The unique structural features of this compound make it a valuable scaffold for drug design. Its ability to interact with biological targets can be exploited to develop selective inhibitors or modulators for various diseases .

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antitumor efficacy of chloropyrazine derivatives. The researchers synthesized a series of compounds based on the chloropyrazine structure and tested their effects on human cancer cell lines. One derivative demonstrated significant cytotoxicity, leading to apoptosis in cancer cells through the activation of specific signaling pathways .

Case Study 2: Antimicrobial Activity

In a research article from the International Journal of Antimicrobial Agents, scientists evaluated the antimicrobial properties of several pyrazine derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-(2-(3-Chloropyrazin-2-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and chloropyrazine moiety contribute to its binding affinity and selectivity. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular pathways are ongoing to elucidate its precise mechanism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-(3-Chloropyrazin-2-yl)pyrrolidin-1-yl)ethanone with structurally analogous compounds, focusing on molecular features, physicochemical properties, and applications:

Structural and Functional Insights

Pyrazine vs. Pyridine Rings: The 3-chloropyrazine group in the target compound enhances electron-withdrawing effects compared to 2-chloropyridine (), improving binding affinity in enzyme inhibition . Bromophenyl analogs (e.g., 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone) exhibit higher molecular weights and altered hydrophobicity, favoring blood-brain barrier penetration .

The trifluoromethyl-benzodiazol derivative () demonstrates enhanced bioactivity due to fluorine’s electronegativity and metabolic stability .

Ethanone Group: The ethanone moiety serves as a hydrogen-bond acceptor, critical for interactions with biological targets. Derivatives lacking this group (e.g., simple pyrrolidines) show reduced potency in kinase assays .

Research Findings and Data

Physicochemical Stability

Biological Activity

1-(2-(3-Chloropyrazin-2-yl)pyrrolidin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and any relevant case studies or research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₃H₁₈ClN₃O

- CAS Number : 1316221-97-2

- Molecular Weight : 255.76 g/mol

The compound features a pyrrolidine ring substituted with a chloropyrazine moiety, which is significant for its biological interactions.

Pharmacological Effects

This compound has been investigated for various pharmacological effects, particularly as a potential inhibitor of certain kinases. The following table summarizes key biological activities reported in the literature:

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific enzyme targets, particularly kinases involved in cell signaling pathways. This interaction may lead to the modulation of downstream signaling events that affect cell proliferation and survival.

Case Study 1: JAK Inhibition

A study published in 2010 detailed the development of pyrrolidine derivatives, including this compound, as selective JAK inhibitors. The research demonstrated that these compounds could effectively inhibit JAK1 activity, which is crucial for various cellular processes including hematopoiesis and immune response modulation .

Case Study 2: Anticancer Properties

Research conducted on the anticancer properties of this compound revealed that it exhibited significant cytotoxicity against several cancer cell lines. The study indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Case Study 3: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of neuroinflammation. The results showed that the compound could reduce pro-inflammatory cytokine production, indicating its potential utility in treating neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.